2-(4-Chlorophenyl)-5-({[(ethylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-1,3-thiazole
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Overview
Description
The compound “2-(4-Chlorophenyl)-5-({[(ethylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-1,3-thiazole” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound that includes a five-member ring with one sulfur atom, one nitrogen atom, and three carbon atoms. The compound also contains a chlorophenyl group, an ethylamino group, and a carbonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, the chlorophenyl group, and the ethylamino and carbonyl groups would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the thiazole ring might participate in reactions with electrophiles or nucleophiles, and the chlorophenyl group might undergo reactions typical of aromatic halides .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl group might increase its lipophilicity, while the presence of the ethylamino and carbonyl groups might influence its solubility in water .Scientific Research Applications
Corrosion Inhibition
Thiazole derivatives, including those similar to the specified compound, have been investigated for their corrosion inhibition performances on metals such as iron. Quantum chemical parameters and molecular dynamics simulations suggest these compounds exhibit good binding energies on metal surfaces, indicating strong interactions that can prevent corrosion effectively. Such studies underscore the potential of thiazole derivatives in enhancing the durability of metals in corrosive environments (Kaya et al., 2016).
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of thiazole and thiadiazole compounds. For example, new quinazolines synthesized from similar compounds have been evaluated for their antibacterial and antifungal activities against a variety of pathogens. This research indicates a promising avenue for developing new antimicrobial agents based on thiazole derivatives (Desai et al., 2007). Another study reported the synthesis of formazans from a Mannich base of a thiadiazole derivative, displaying moderate antimicrobial activity, further highlighting the potential of these compounds in addressing microbial resistance (Sah et al., 2014).
Organic Synthesis and Chemical Research
Thiazole and thiadiazole compounds also serve as key intermediates in organic synthesis, enabling the construction of complex molecules with potential pharmaceutical applications. The rearrangement of benzoxazine to quinazolinediones via an isocyanate carboxamide intermediate is an example of the versatility of these compounds in synthetic chemistry, offering pathways to new chemical entities (Azizian et al., 2000). Additionally, the study of photoinduced reactions in thiazoles provides insights into their role in photodynamic action, relevant to both biological systems and materials science (Matsuura & Saito, 1969).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylideneamino] N-ethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S/c1-4-17-15(20)21-19-10(3)13-9(2)18-14(22-13)11-5-7-12(16)8-6-11/h5-8H,4H2,1-3H3,(H,17,20)/b19-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEQAINIFYGZHS-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)ON=C(C)C1=C(N=C(S1)C2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)O/N=C(\C)/C1=C(N=C(S1)C2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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